

E3 Ligase Ligand-linker Conjugate 105 and Cereblon Recruitment: A Technical Guide

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 105*
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of **E3 Ligase Ligand-linker Conjugate 105** in the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation. This document details the underlying mechanism of action, presents quantitative data for representative PROTACs (Proteolysis Targeting Chimeras), and offers detailed experimental protocols for the evaluation of Cereblon-recruiting degraders.

Introduction to Targeted Protein Degradation and Cereblon Recruitment

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.^[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.^[2] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.^{[1][3]}

Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design.^{[1][4]} Ligands for

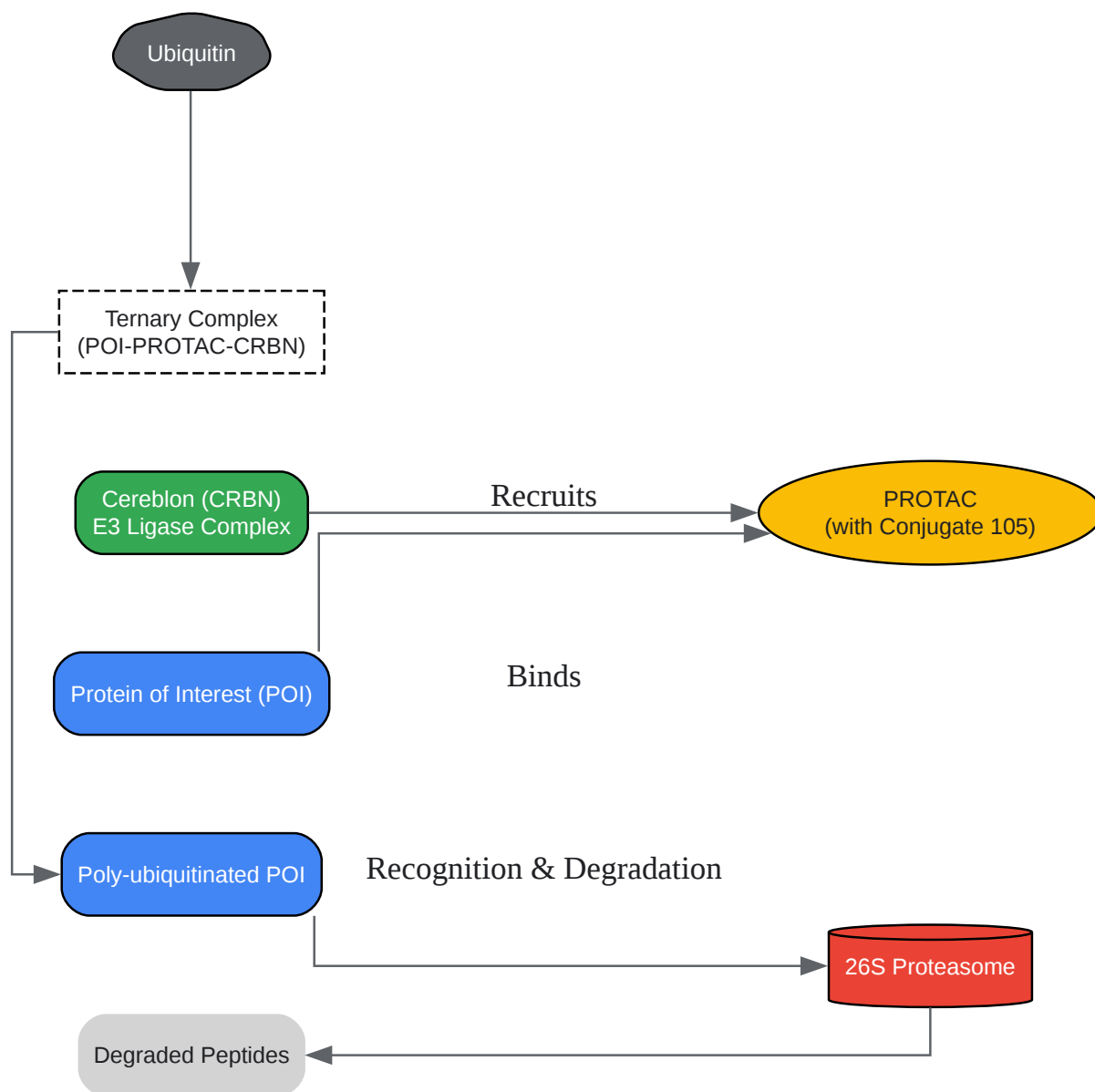
Cereblon are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.^{[2][5]}

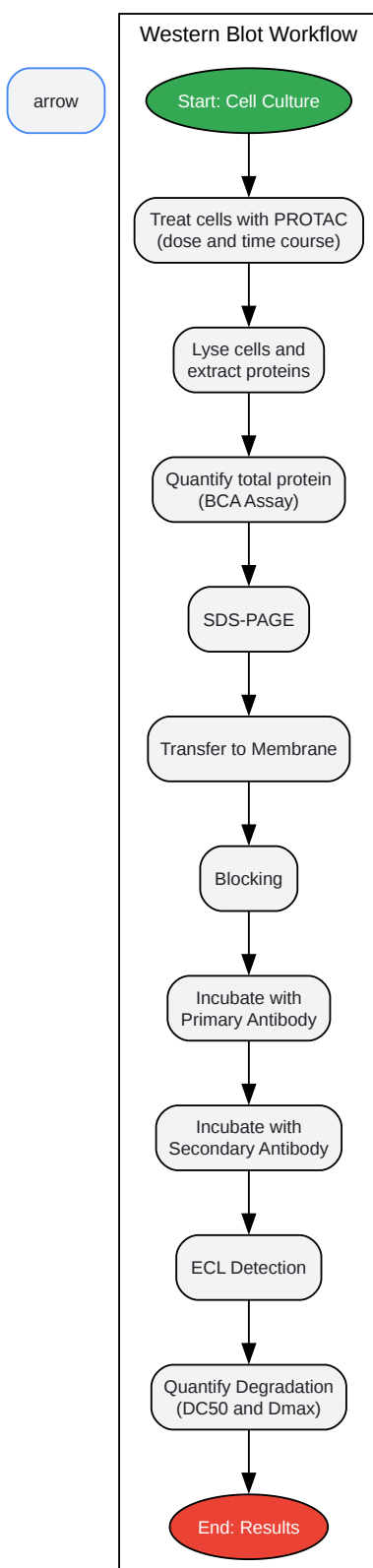
E3 Ligase Ligand-linker Conjugate 105: A Building Block for Cereblon-Based PROTACs

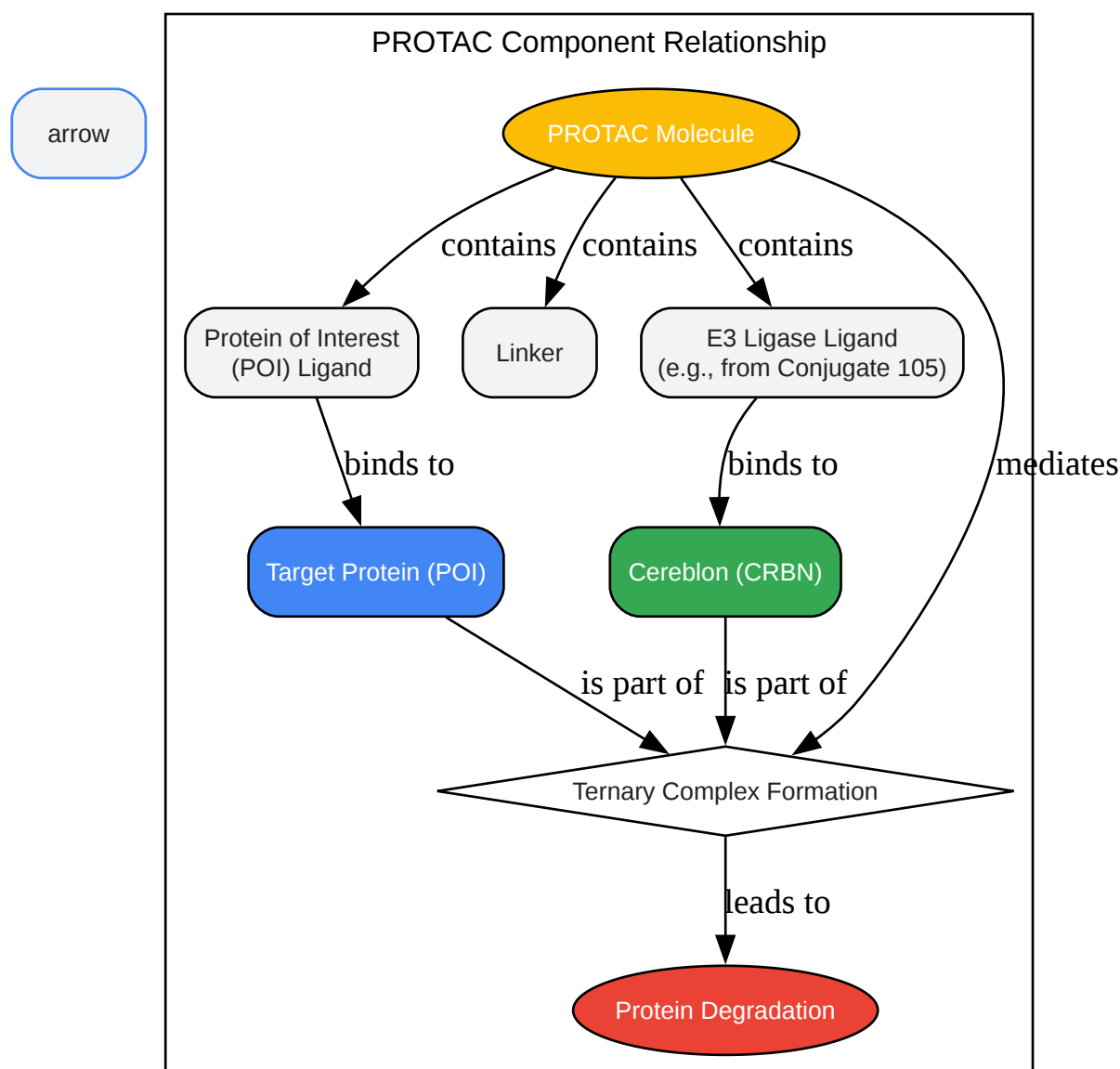
E3 Ligase Ligand-linker Conjugate 105 is a pre-synthesized molecule comprising a thalidomide-based Cereblon ligand attached to a chemical linker. This conjugate serves as a key intermediate in the synthesis of complete PROTAC molecules. The thalidomide moiety ensures the recruitment of the CRBN E3 ligase, while the linker's terminal functional group allows for covalent attachment to a ligand for a specific protein of interest. The use of such pre-fabricated conjugates can streamline the synthesis of novel PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC utilizing a Cereblon ligand like that in Conjugate 105 involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.







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